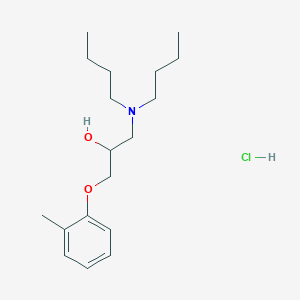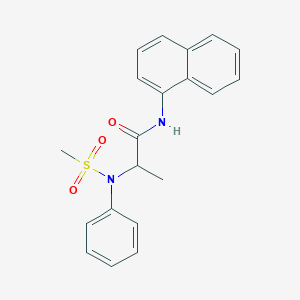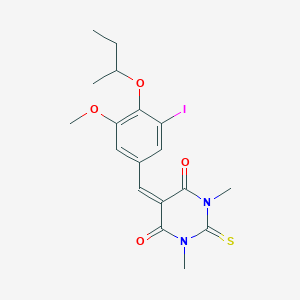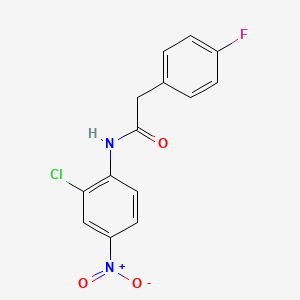
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(4-pyridinylmethyl)alaninamide
Descripción general
Descripción
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(4-pyridinylmethyl)alaninamide, also known as MPAA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(4-pyridinylmethyl)alaninamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(4-pyridinylmethyl)alaninamide reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(4-pyridinylmethyl)alaninamide has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(4-pyridinylmethyl)alaninamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(4-pyridinylmethyl)alaninamide in lab experiments include its high purity, well-established synthesis method, and promising biological activities. However, the limitations include its potential toxicity and the need for further studies to investigate its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the research on N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(4-pyridinylmethyl)alaninamide. One possible direction is the development of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(4-pyridinylmethyl)alaninamide-based anti-inflammatory drugs that can be used to treat inflammatory diseases, such as rheumatoid arthritis. Another direction is the development of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(4-pyridinylmethyl)alaninamide-based anti-cancer drugs that can be used to treat various types of cancer. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(4-pyridinylmethyl)alaninamide, as well as its potential toxicity and side effects.
In conclusion, N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(4-pyridinylmethyl)alaninamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. The synthesis of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(4-pyridinylmethyl)alaninamide has been well-established, and its purity has been confirmed using various analytical techniques. While there are limitations to its use in lab experiments, the future directions for research on N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(4-pyridinylmethyl)alaninamide are promising.
Aplicaciones Científicas De Investigación
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(4-pyridinylmethyl)alaninamide has been investigated for its potential therapeutic applications in various scientific studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(4-pyridinylmethyl)alaninamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(4-pyridinylmethyl)alaninamide a potential candidate for the development of anti-inflammatory drugs.
Propiedades
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13(16(20)18-12-14-8-10-17-11-9-14)19(23(2,21)22)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPFHSIOLSRIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(4-nitrophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B3978595.png)


![N-{4-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3978613.png)


![N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B3978631.png)
![2-({[2-hydroxy-3-(2-naphthyloxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3978641.png)
![3a-(4-bromophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione](/img/structure/B3978647.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-methyl-3-nitrobenzamide](/img/structure/B3978667.png)
![1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978675.png)
![2-{[4-(9H-fluoren-9-yl)-1-piperazinyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B3978681.png)
![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3978688.png)